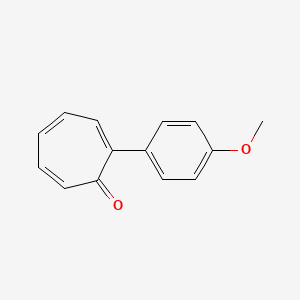![molecular formula C21H28N2O B14660267 Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone CAS No. 40759-55-5](/img/structure/B14660267.png)
Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the phenyl rings. Michler’s ketone is a colorless solid that is primarily used as an intermediate in the production of dyes and pigments .
Preparation Methods
The synthesis of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be summarized as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
In industrial settings, the production of Michler’s ketone follows similar synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of Michler’s ketone yields 4,4’-bis(dimethylamino)benzhydrol.
Substitution: The dimethylamino groups can participate in electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen sulfide for thione formation and hydride donors for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Michler’s ketone has a wide range of applications in scientific research, including:
Biology: The compound is employed in staining techniques for biological specimens.
Mechanism of Action
The mechanism of action of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone involves its role as a photosensitizer. The compound absorbs light and transfers energy to other molecules, facilitating photochemical reactions . This property is particularly useful in photopolymerization and other light-induced processes.
Comparison with Similar Compounds
Michler’s ketone can be compared with other similar compounds, such as:
Benzophenone: Lacks the dimethylamino groups, making it less electron-rich.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with different substituents on the phenyl rings.
Michler’s thione: A sulfur analog of Michler’s ketone, prepared by treatment with hydrogen sulfide.
The uniqueness of Michler’s ketone lies in its electron-rich nature and its effectiveness as a photosensitizer, which distinguishes it from other benzophenone derivatives .
Properties
CAS No. |
40759-55-5 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-13-9-17(10-14(2)19(13)22(5)6)21(24)18-11-15(3)20(23(7)8)16(4)12-18/h9-12H,1-8H3 |
InChI Key |
XUDUQINUEOHBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)C(=O)C2=CC(=C(C(=C2)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


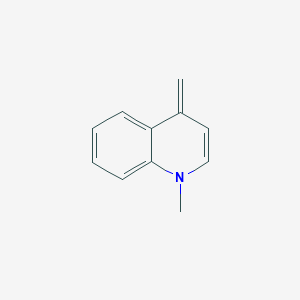
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

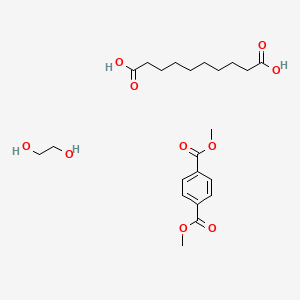
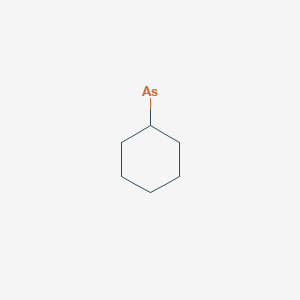

![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
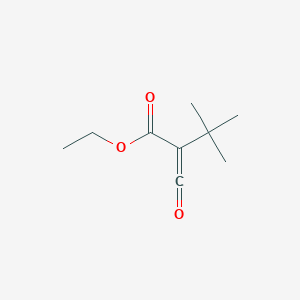

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
